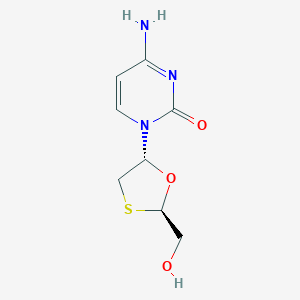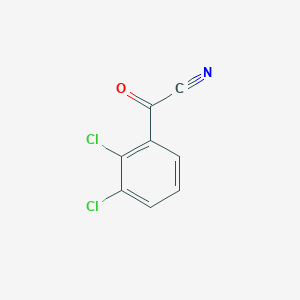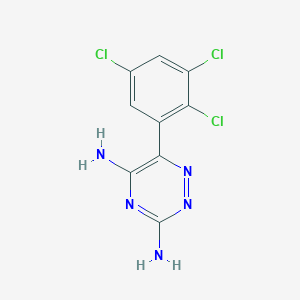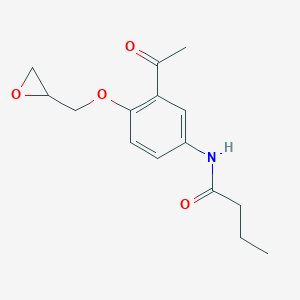
1-(2,6-Dichlorophenyl)piperazine
Descripción general
Descripción
1-(2,6-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at elevated temperatures ranging from 90°C to 220°C . Another method involves the condensation of 2,6-dichloronitrobenzene with piperazine, followed by reduction .
Industrial Production Methods
For industrial production, the cyclization method using 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is preferred due to its high yield and cost-effectiveness. The reaction is carried out in the presence of protonic solvents, and the product is purified to achieve a high purity level of over 99.5% .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents like potassium permanganate can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and reduced or oxidized derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)piperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at serotonin and dopamine receptors, influencing neurotransmission and potentially modulating mood and behavior . The exact molecular targets and pathways are still under investigation, but its effects on the central nervous system are of particular interest .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: This compound is similar in structure but has different substitution patterns, leading to variations in its chemical and biological properties.
3,4-Dichlorophenylpiperazine: Another positional isomer with distinct pharmacological effects.
Uniqueness
1-(2,6-Dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at multiple neurotransmitter receptors sets it apart from other similar compounds .
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMTXRHRBBARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467511 | |
| Record name | 1-(2,6-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63386-61-8 | |
| Record name | 1-(2,6-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)







![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

